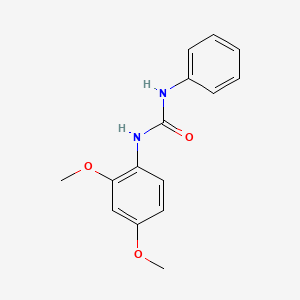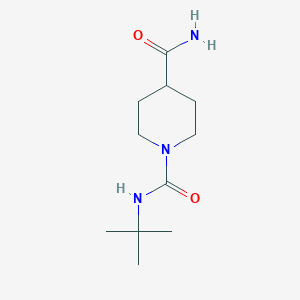
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-2-(4-methoxyphenyl)acetohydrazide, also known as NM-2, is a hydrazide derivative used in scientific research for its potential therapeutic properties. It is a small molecule that has shown promise in various studies due to its ability to interact with multiple biological targets.
Mecanismo De Acción
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases and histone deacetylases, which play a role in cancer progression and neurodegeneration. Additionally, N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been found to modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes, indicating its potential as an antioxidant. Furthermore, N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been shown to modulate the levels of various neurotransmitters in the brain, suggesting its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-acetyl-2-(4-methoxyphenyl)acetohydrazide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has shown promise in various studies, indicating its potential as a therapeutic agent. However, one limitation of using N'-acetyl-2-(4-methoxyphenyl)acetohydrazide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N'-acetyl-2-(4-methoxyphenyl)acetohydrazide. One potential direction is to investigate its potential as a therapeutic agent for other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanisms of action of N'-acetyl-2-(4-methoxyphenyl)acetohydrazide and to optimize its pharmacokinetic properties. Finally, the development of more efficient synthesis methods for N'-acetyl-2-(4-methoxyphenyl)acetohydrazide may facilitate its use in larger-scale studies.
Métodos De Síntesis
The synthesis of N'-acetyl-2-(4-methoxyphenyl)acetohydrazide involves the reaction of 4-methoxybenzohydrazide with acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been studied extensively for its potential therapeutic properties, particularly in the fields of cancer and neurodegenerative diseases. It has been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)12-13-11(15)7-9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKRRVQOHBPMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5778899.png)
![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5778904.png)
![5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5778907.png)
![N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide](/img/structure/B5778914.png)
![ethyl ({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetate](/img/structure/B5778920.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)
![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)



![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)